Fmoc-(R,S)-3,4-cis-methanoproline
Overview
Description
Fmoc-(R,S)-3,4-cis-methanoproline is a type of Fmoc-protected amino acid . The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is often used to protect amines . The Fmoc group is stable under acidic and oxidative conditions but can be removed under mild basic conditions .
Synthesis Analysis
The synthesis of Fmoc-(R,S)-3,4-cis-methanoproline likely involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide synthesis . This process involves the iterative coupling of amino acids onto a growing peptide chain . The Fmoc group can be removed using a weak base such as triethylamine in an ionic liquid .Molecular Structure Analysis
The molecular structure of Fmoc-(R,S)-3,4-cis-methanoproline is likely characterized by a β-sheet structure, which is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-(R,S)-3,4-cis-methanoproline likely include Fmoc removal, peptide coupling, and common side reactions in SPPS . The composition of the solvent mixture used in the synthesis can influence these reactions .Scientific Research Applications
Synthesis and Application in Peptide Chemistry
Large-Scale Syntheses of N-Protected 2,3-Methanomethionine Stereoisomers : Burgess and Ke (1996) explored the synthesis of stereoisomers of N-protected forms of 2,3-methanomethionine, a cyclopropyl derivative of methionine, which shares synthetic and application parallels with Fmoc-(R,S)-3,4-cis-methanoproline. Their work focused on the preparation of these isomers to facilitate studies in peptide chemistry and drug development, highlighting the importance of such compounds in synthesizing complex peptide structures (Burgess & Ke, 1996).
Design and Synthesis of a cis-Gly-Pro, Type-VI Turn, Dipeptide Mimetic : Gramberg and Robinson (1994) developed Fmoc-protected bicyclic molecules as mimetics for the cis-Gly-Pro peptide sequence. This work demonstrates the application of Fmoc-protected amino acids in designing peptide structures that mimic natural peptide turns, crucial for studying protein folding and structure (Gramberg & Robinson, 1994).
Biomaterials and Functional Materials Development
Fmoc-modified Amino Acids and Short Peptides : Tao et al. (2016) reviewed the self-assembly and functional applications of Fmoc-modified amino acids and peptides. These compounds, including Fmoc-(R,S)-3,4-cis-methanoproline, exhibit unique properties that make them suitable for developing biomaterials, drug delivery systems, and functional materials. Their inherent hydrophobicity and aromaticity facilitate the self-organization of these molecules into nanostructures and materials with specific applications in biotechnology and materials science (Tao et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGCFAOJIQONJ-OWVMMGIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(R,S)-3,4-cis-methanoproline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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